Phthalamidoxy-PEG2-CH2-ald
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Overview
Description
Phthalamidoxy-PEG2-CH2-ald is a chemical compound used primarily in bioconjugation and biochemistry research. It is a derivative of polyethylene glycol (PEG) and serves as a linker molecule, facilitating the attachment of different molecules to form a bridge between them . This compound is particularly useful in drug delivery systems and other types of research where molecular linking is essential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalamidoxy-PEG2-CH2-ald is synthesized through a series of chemical reactions involving polyethylene glycol. The process typically involves the activation of PEG with specific functional groups that allow it to react with other molecules. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification and quality control to ensure that the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: Phthalamidoxy-PEG2-CH2-ald undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Phthalamidoxy-PEG2-CH2-ald has a wide range of applications in scientific research, including:
Chemistry: Used as a linker molecule in the synthesis of complex polymers and other chemical compounds.
Biology: Facilitates the attachment of biomolecules, aiding in the study of biological processes and interactions.
Medicine: Used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Employed in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Phthalamidoxy-PEG2-CH2-ald involves its ability to form stable covalent bonds with other molecules. This is achieved through the activation of its functional groups, which react with specific targets to form a stable linkage. The molecular targets and pathways involved depend on the specific application and the molecules being linked .
Comparison with Similar Compounds
Phthalamidoxy-PEG-CH2-ald: Another derivative of polyethylene glycol used for similar purposes.
PEGylated Biotin: Used in bioconjugation and protein modification.
PEGylated Amines: Employed in the synthesis of advanced materials and drug delivery systems
Uniqueness: Phthalamidoxy-PEG2-CH2-ald is unique due to its specific functional groups that allow for versatile applications in bioconjugation and biochemistry research. Its ability to form stable linkages with a wide range of molecules makes it a valuable tool in various scientific fields .
Properties
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c16-5-6-19-7-8-20-9-10-21-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGOFWCZAWGSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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